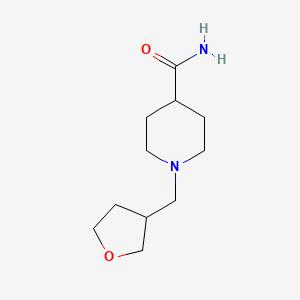
1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((Tetrahydrofuran-3-yl)methyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C12H17N1O2
- Molecular Weight : 209.27 g/mol
- Functional Groups : Piperidine, carboxamide, tetrahydrofuran
This structure suggests a potential for diverse biological interactions due to the presence of both nitrogen and oxygen-containing groups.
1. Central Nervous System (CNS) Effects
Research indicates that derivatives of piperidine, including this compound, exhibit significant activity on CNS receptors. Studies have shown that such compounds can act as either stimulants or depressants depending on their dosage levels .
2. Anticancer Activity
Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study showed that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in some assays .
3. Antimicrobial Properties
Preliminary studies also suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth and show effectiveness against certain fungi, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often correlates with their structural features. The presence of the tetrahydrofuran moiety is believed to enhance lipid solubility and bioavailability, allowing for better penetration through biological membranes .
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 10 | |
| Compound B | CNS Depressant | 5 | |
| Compound C | Antimicrobial | 15 | |
| Compound D | Apoptosis Inducer | 12 |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various piperidine derivatives, it was found that compounds with a tetrahydrofuran substitution exhibited improved cytotoxicity against ovarian cancer cells, suggesting a promising avenue for further research into the therapeutic potential of this compound .
Case Study 2: CNS Activity
Another investigation focused on the CNS effects of piperidine derivatives revealed that modifications to the piperidine ring could significantly alter receptor binding profiles, impacting the efficacy and safety profiles of these compounds .
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h9-10H,1-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXVNBGFRLEAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














